Conjugate Acid Acidity and Weakly Coordinating Anion Behavior
The coordinating ability of an anion is inversely related to the acidity of its conjugate acid: stronger acids yield more weakly coordinating conjugate bases. Teflic acid (HOTeF₅) exhibits a pKₐ of 8.8 measured in acetic anhydride, classifying it as only a moderately strong acid [1]. In stark contrast, triflic acid (HOTf) is a superacid with a pKₐ of −14.7 ± 2.0, making the triflate anion a measurably stronger ligand than teflate [2][3]. This difference means that in metal complexes or electrophilic environments, the teflate anion is significantly less prone to coordinate to Lewis acidic centers, preserving the reactivity of the cation or metal site. Experimental confirmation comes from transition-metal carbonyl chemistry: while Mn(OTeF₅)(CO)₅ was found to have stability and reactivity not qualitatively different from Mn(OTf)(CO)₅ in some contexts, teflate has been explicitly shown to be a measurably weaker ligand than triflate or perchlorate in other systems, and its greater steric bulk further reduces bridging interactions [4].
| Evidence Dimension | Conjugate acid pKₐ (proxy for anion coordinating ability) |
|---|---|
| Target Compound Data | pKₐ (HOTeF₅) = 8.8 (in Ac₂O) |
| Comparator Or Baseline | pKₐ (HOTf) = −14.7 ± 2.0; pKₐ (HBF₄) ≈ −0.4 (aqueous, strong acid); pKₐ (pyridinium-H⁺) ≈ 5.2 |
| Quantified Difference | ΔpKₐ (HOTf vs HOTeF₅) ≈ 23.5 units; teflate is a far weaker conjugate base of a far weaker acid, making it a more weakly coordinating anion than triflate |
| Conditions | Ac₂O medium for HOTeF₅ [1]; aqueous or gas-phase for HOTf [2]; ligand competition experiments in Mn(I) carbonyl systems [4] |
Why This Matters
A user seeking a genuinely weakly coordinating anion to stabilize reactive cations or electrophilic metal centers will obtain substantially less anion interference with teflate compared to triflate or tetrafluoroborate, a critical selection criterion for WCA-based synthesis.
- [1] Wikipedia. Teflic acid. Acidity (pKₐ): 8.8 (in Ac₂O). View Source
- [2] Trifluoromethanesulfonic acid. pKₐ −14.7 ± 2.0. IPFS / Wikipedia. View Source
- [3] Bader, J. et al. On Pentafluoroorthotellurates and Related Compounds. Chemical Reviews 2025, 125 (19), 9140–9186. Section 2.3: Properties. View Source
- [4] Preparation and properties of metal carbonyl teflates, including the… PDF. Data from: teflate is a measurably stronger ligand than triflate or perchlorate; teflate is not unique relative to perchlorate or triflate as a terminal, monodentate ligand in Mn(OTeF₅)(CO)₅. View Source
